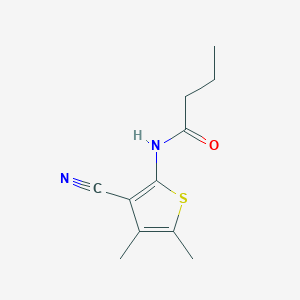![molecular formula C21H24BrN3O3 B251081 5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251081.png)
5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRL-15572 and is a selective antagonist for the dopamine D3 receptor.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its ability to bind selectively to the dopamine D3 receptor. This receptor is involved in several neurological processes, including reward, motivation, and movement. By blocking this receptor, 5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide are still being studied. However, it has been shown to have an effect on dopamine release and uptake in the brain, which could potentially lead to changes in behavior and mood. This compound has also been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is still unclear.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on various processes. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. Another area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps. The starting material is 2-amino-5-bromo-4-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to form the final product.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields. It has been shown to be a potent and selective antagonist for the dopamine D3 receptor, which is involved in several neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C21H24BrN3O3 |
|---|---|
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H24BrN3O3/c1-3-20(26)25-12-10-24(11-13-25)17-7-5-16(6-8-17)23-21(27)18-14-15(22)4-9-19(18)28-2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) |
Clé InChI |
CAVZZVKQOQHLIU-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)OC |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)


![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
